Product packaging for Kanamycin 3'-phosphate(Cat. No.:CAS No. 17029-36-6)

Kanamycin 3'-phosphate

Cat. No.: B1232170
CAS No.: 17029-36-6
M. Wt: 564.5 g/mol
InChI Key: BYGWYFIZOSNIDM-CAFUKSGOSA-N
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Description

Context of Enzymatic Antibiotic Inactivation

Bacteria have developed various mechanisms to counteract the effects of antibiotics, with enzymatic inactivation being the most prevalent method of resistance against aminoglycoside antibiotics in clinical settings. nih.govnih.gov This process involves bacterial enzymes that chemically modify the antibiotic molecule, rendering it ineffective. nih.gov These enzymes, known as aminoglycoside-modifying enzymes (AMEs), are often encoded by genes located on mobile genetic elements like plasmids and transposons, which facilitates their spread among different bacterial populations. nih.govmdpi.comoup.com

There are three main families of AMEs, categorized by the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-Coenzyme A to transfer an acetyl group to an amino group on the antibiotic. mdpi.comnih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer a nucleotidyl group (like AMP) from a nucleotide triphosphate (such as ATP) to a hydroxyl group on the aminoglycoside. mdpi.comnih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group, typically from ATP, to a hydroxyl group on the antibiotic. mdpi.comnih.gov

This enzymatic modification of the aminoglycoside interferes with its ability to bind to its target within the bacterial cell—the 30S ribosomal subunit. nih.gov By altering the structure of the antibiotic, the modification reduces its binding affinity, thus preventing the inhibition of protein synthesis and allowing the bacteria to survive and multiply. wikipedia.org The widespread presence of AMEs means that many bacteria can exhibit resistance to a broad range of aminoglycoside antibiotics. nih.gov

Table 1: Major Families of Aminoglycoside-Modifying Enzymes (AMEs)

Enzyme Family Abbreviation Co-substrate Modification Reaction
Aminoglycoside Acetyltransferases AAC Acetyl-CoA Acetylation of an amino group
Aminoglycoside Nucleotidyltransferases ANT ATP Nucleotidylation of a hydroxyl group
Aminoglycoside Phosphotransferases APH ATP Phosphorylation of a hydroxyl group

This table summarizes the three main families of enzymes responsible for the enzymatic inactivation of aminoglycoside antibiotics. nih.govmdpi.comnih.gov

Role of Phosphorylation in Aminoglycoside Resistance

Phosphorylation is a critical and widespread mechanism of regulating protein function and signal transduction in all domains of life, including bacteria. nih.govthermofisher.com In the context of antibiotic resistance, phosphorylation is a key strategy employed by bacteria to inactivate aminoglycoside antibiotics. nih.govmdpi.com This modification is carried out by the aminoglycoside phosphotransferase (APH) family of enzymes, which are a significant cause of clinical resistance, particularly in Enterococcus and Staphylococcus strains. mdpi.comwikipedia.org

The APH enzymes transfer the gamma-phosphate group from a donor molecule, usually adenosine (B11128) triphosphate (ATP), to a specific hydroxyl group on the aminoglycoside substrate. wikipedia.orgnih.gov This addition of a negatively charged and bulky phosphate group to the antibiotic has two major consequences:

Steric Hindrance: The added phosphate group physically blocks the antibiotic from fitting correctly into its binding site on the bacterial ribosome. wikipedia.org

Electrostatic Repulsion: Aminoglycosides are typically positively charged, which facilitates their binding to the negatively charged RNA backbone of the ribosome. wikipedia.org The introduction of the negatively charged phosphate group disrupts these favorable electrostatic interactions. wikipedia.org

This phosphorylation event effectively inactivates the aminoglycoside, preventing it from inhibiting protein synthesis and thus conferring resistance to the bacterium. wikipedia.orgebi.ac.uk The APH enzymes themselves show structural similarities to eukaryotic protein kinases, suggesting a possible evolutionary relationship. wikipedia.orgebi.ac.uk One of the most well-studied examples is the APH(3') class of enzymes, which specifically phosphorylate the 3'-hydroxyl group of many aminoglycosides. wikipedia.org

Specific Focus on Kanamycin (B1662678) 3'-Phosphate as a Key Resistance Metabolite

Kanamycin 3'-phosphate is the direct product of the enzymatic inactivation of the antibiotic kanamycin A by a specific group of phosphotransferase enzymes. nih.govebi.ac.uk This modified compound is a key metabolite in bacterial resistance to kanamycin. nih.gov The enzyme responsible for its creation is aminoglycoside 3'-phosphotransferase, often abbreviated as APH(3'). wikipedia.orgnih.gov This enzyme, also known as kanamycin kinase, catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group on the amino sugar ring of kanamycin A. wikipedia.orgnih.gov

The conversion of kanamycin A to kanamycin A 3'-phosphate has been confirmed through structural studies using mass spectrometry and NMR spectroscopy. nih.gov Once phosphorylated at the 3' position, the kanamycin molecule is rendered inactive. wikipedia.orgebi.ac.uknih.gov The addition of the phosphate group prevents the antibiotic from binding effectively to its target, the 16S rRNA within the bacterial 30S ribosomal subunit. wikipedia.orgdrugbank.com

The production of APH(3') and the subsequent generation of this compound is a clinically significant resistance mechanism. For instance, studies have shown that pathogenic Nocardia species, such as N. brasiliensis and N. farcinica, exhibit high levels of resistance to kanamycin A due to their production of the APH(3') enzyme. nih.gov Therefore, this compound serves as a direct marker of this specific type of enzymatic antibiotic resistance.

Table 2: Chemical Properties of this compound

Property Value Source
Chemical Formula C18H37N4O14P ebi.ac.uknih.gov
Average Mass 564.47870 Da ebi.ac.uk
Monoisotopic Mass 564.20438886 Da ebi.ac.uknih.gov
IUPAC Name [(2R,3R,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-4-yl] dihydrogen phosphate nih.gov

This table outlines key chemical identifiers for the kanamycin A resistance metabolite. ebi.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N4O14P B1232170 Kanamycin 3'-phosphate CAS No. 17029-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17029-36-6

Molecular Formula

C18H37N4O14P

Molecular Weight

564.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C18H37N4O14P/c19-2-6-10(25)16(36-37(29,30)31)13(28)18(32-6)35-15-5(21)1-4(20)14(12(15)27)34-17-11(26)8(22)9(24)7(3-23)33-17/h4-18,23-28H,1-3,19-22H2,(H2,29,30,31)/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16+,17-,18-/m1/s1

InChI Key

BYGWYFIZOSNIDM-CAFUKSGOSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)OP(=O)(O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)OP(=O)(O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)OP(=O)(O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

Enzymology of Kanamycin 3 Phosphate Formation

Aminoglycoside Phosphotransferases (APHs) Catalyzing Kanamycin (B1662678) Phosphorylation

Aminoglycoside 3'-phosphotransferases (APH(3')) are enzymes that specifically catalyze the phosphorylation of the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. wikipedia.org This modification renders the antibiotic unable to bind to its ribosomal target, thus conferring resistance to the bacteria producing the enzyme. researchgate.net These enzymes are widespread in both gram-positive and gram-negative bacteria and are often encoded on mobile genetic elements, which facilitates their dissemination. nih.gov

Classification and Nomenclature of APH Enzymes (e.g., APH(3')-I, APH(3')-II, APH(3')-III, APH(3')-VI)

Aminoglycoside phosphotransferases are a large and diverse family of enzymes, classified based on the position of the hydroxyl group they phosphorylate on the aminoglycoside substrate. The APH(3') subfamily specifically targets the 3'-hydroxyl group. Further classification into different types, such as APH(3')-I, APH(3')-II, and APH(3')-III, is based on their substrate profiles and amino acid sequence similarities. frontiersin.orgasm.org

The nomenclature also includes a letter to denote specific variants within a type, for example, APH(3')-Ia, APH(3')-IIa, and APH(3')-IIIa. frontiersin.orgasm.orgacs.org While all APH(3') enzymes can modify kanamycin, their efficiencies and substrate ranges for other aminoglycosides can vary. researchgate.net For instance, APH(3')-I enzymes can confer resistance to neomycin, paromomycin, and lividomycin, in addition to kanamycin. frontiersin.org The APH(3')-II enzymes share a similar substrate spectrum. frontiersin.org APH(3')-IIIa, commonly found in Enterococcus and Staphylococcus species, phosphorylates a broad range of antibiotics including kanamycin, amikacin (B45834), and neomycin. nih.govmcmaster.ca

Table 1: Classification of Selected APH(3') Enzymes

Enzyme Subfamily Example Enzyme Common Substrates
APH(3')-I APH(3')-Ia Kanamycin, Neomycin, Ribostamycin, Paromomycin, Lividomycin frontiersin.org
APH(3')-II APH(3')-IIa Kanamycin, Neomycin, G418 asm.orguniprot.org
APH(3')-III APH(3')-IIIa Kanamycin, Amikacin, Neomycin nih.gov
APH(3')-VI APH(3')-VI Information not readily available in the provided search results.

Catalytic Mechanism of Phosphoryl Transfer

Adenosine (B11128) triphosphate (ATP) serves as the primary phosphate (B84403) donor for the phosphorylation reaction catalyzed by APH enzymes. wikipedia.orgsci-hub.se The enzyme facilitates the transfer of the terminal (γ) phosphate group from ATP to the hydroxyl group on the aminoglycoside. britannica.com While ATP is the most common donor, some APH enzymes, particularly within the APH(2") family, can also utilize guanosine (B1672433) triphosphate (GTP). nih.govnih.gov However, for the APH(3') family, ATP is the preferred substrate. frontiersin.org The binding of ATP to the enzyme is a critical initial step in the catalytic cycle and often induces a conformational change in the enzyme. nih.gov

Divalent metal ions, most notably magnesium (Mg²⁺), are essential cofactors for APH enzyme activity. wikipedia.orgcatalysis.blog Two magnesium ions are typically coordinated in the active site. wikipedia.org These ions play multiple crucial roles in catalysis:

ATP Binding and Orientation : The Mg²⁺ ions facilitate the binding of ATP in the active site and correctly orient the β- and γ-phosphate groups for the transfer reaction. wikipedia.org They help to neutralize the negative charges on the phosphate groups of ATP. nih.gov

Stabilization of Transition State : The metal ions, particularly one of the two, are thought to stabilize the developing negative charge on the oxygen atoms of the phosphate group during the transition state of the phosphoryl transfer reaction. sci-hub.senih.gov Aspartate and asparagine residues, such as Asp208 and Asn195 in APH(3')-IIIa, are involved in coordinating these magnesium ions. wikipedia.orgnih.gov

The catalytic mechanism proceeds via a direct in-line transfer of the phosphate group from ATP to the kanamycin hydroxyl group. nih.gov This involves a nucleophilic attack by the deprotonated 3'-hydroxyl group of kanamycin on the γ-phosphate of ATP. sci-hub.se A conserved aspartate residue, such as Asp190 in APH(3')-IIIa, is proposed to act as a catalytic base, abstracting a proton from the 3'-hydroxyl group to increase its nucleophilicity. nih.govebi.ac.uk

This attack leads to the formation of a pentavalent phosphate transition state. ebi.ac.uk The enzyme stabilizes this highly unstable intermediate through a network of interactions. For instance, in APH(3')-IIIa, the amide hydrogen of Met26 is suggested to stabilize the metaphosphate-like transition state. acs.org A nucleotide positioning loop (NPL), containing key residues like Ser27, also plays a role by interacting with the β-phosphate of ATP, which facilitates the breaking of the bond with the γ-phosphate. wikipedia.orgacs.org

In contrast, other APH enzymes, such as APH(3')-Ia, have been shown to follow a random-equilibrium Bi-Bi mechanism, where either substrate can bind to the enzyme first. asm.orgacs.org This highlights the mechanistic diversity within the APH(3') family despite their sequence similarities. asm.org

Table 2: Kinetic Parameters of Selected APH(3') Enzymes for Kanamycin

Enzyme Kinetic Mechanism Km for Kanamycin (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
APH(3')-Ia Random-Equilibrium BiBi asm.orgacs.org Data not specified Data not specified 10⁶ - 10⁸ acs.org
APH(3')-IIa Not specified Data not specified Data not specified Data not specified
APH(3')-IIIa Theorell-Chance asm.orgnih.gov 5.1 imrpress.com Not specified Not specified
APH(3')-IIb Not specified 3.1 - 17.5 Not specified 0.4 x 10⁴ - 36 x 10⁴ asm.org

Substrate Specificity and Regiospecificity of APHs

Phosphorylation at 3'-Hydroxyl Group

The primary and most well-characterized activity of APH(3') enzymes is the regiospecific phosphorylation of the 3'-hydroxyl group on the aminohexose ring of 4,6-disubstituted aminoglycosides, such as kanamycin A. nih.govnih.govwikipedia.org This modification is the hallmark of this enzyme subfamily and is responsible for inactivating the antibiotic. Nuclear Magnetic Resonance (NMR) analysis has been instrumental in unequivocally confirming that the phosphoryl transfer occurs at this specific position. nih.govnih.gov The enzyme APH(3')-IIb, for instance, has been shown to be highly specific for the 3'-OH group. researchgate.netasm.org This targeted phosphorylation introduces a bulky, negatively charged phosphate group that sterically and electrostatically hinders the binding of the aminoglycoside to its ribosomal target, thereby rendering the antibiotic ineffective. wikipedia.org

Relative Catalytic Efficiencies with Different Aminoglycosides

The catalytic efficiency of APH enzymes, often expressed as the kcat/Km ratio, varies significantly across different aminoglycoside substrates. This variation reflects the enzyme's substrate preference and is a crucial factor in the level of resistance observed. For example, APH(3')-Ia is a highly evolved catalyst, demonstrating kcat/Km values between 10^6 and 10^8 M-1s-1 for a broad range of aminoglycosides. imrpress.com Similarly, APH(3')-IIIa exhibits a wide substrate range with specificity constants generally around 10^6 M-1s-1. imrpress.com

In contrast, the APH(2")-If enzyme shows high catalytic efficiencies (10^5 to 10^7 M−1 s−1) for most 4,6-disubstituted aminoglycosides, but this efficiency is significantly lower for amikacin and isepamicin. nih.gov This is largely due to a lower apparent affinity (higher Km) for these substrates. nih.gov Similarly, APH(3')-IIb displays a range of kcat/Km values from 0.4 × 10^4 to 36 × 10^4 M−1 s−1, with amikacin being a particularly poor substrate due to its high Km value. researchgate.netasm.org The table below summarizes the catalytic efficiencies of various APH enzymes with different aminoglycoside substrates.

Enzyme Kinetics and Steady-State Analysis

Determination of K_m and k_cat Values

The Michaelis constant (Km) and the catalytic rate constant (kcat) are fundamental kinetic parameters that describe an enzyme's interaction with its substrate and its catalytic turnover rate. For APH enzymes, these values have been determined for a variety of aminoglycoside and nucleotide substrates. For instance, both the monomeric and dimeric forms of APH(3')-IIIa exhibit Km values in the low micromolar range for good substrates like kanamycin and neomycin, with kcat values ranging from 1 to 4 s-1. nih.gov The APH(3')-IIb enzyme has a Km of 3.1 µM and a kcat of 1.1 s-1 for kanamycin A. researchgate.net

The catalytic efficiency, represented by the kcat/Km ratio, provides a measure of how efficiently an enzyme can convert a substrate to a product. For APH(3')-Ia, the kcat/Km values for the phosphorylation of various aminoglycosides are in the range of 10^6 to 10^8 M-1s-1. nih.gov The APH(2")-IVa enzyme can phosphorylate several 4,6-disubstituted aminoglycosides with kcat/Km values ranging from 1.5 × 10^3 to 1.2 × 10^6 M−1 s−1. nih.gov A newly identified APH(3')-Id showed the highest catalytic efficiency for ribostamycin, with a kcat/Km of (4.96 ± 1.63) × 10^5 M−1/s−1. frontiersin.org

The following interactive table presents a compilation of reported Km, kcat, and kcat/Km values for various APH enzymes with different aminoglycoside substrates.

Interactive Table of Kinetic Parameters for Aminoglycoside Phosphotransferases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
APH(3')-IIbKanamycin A3.1 ± 0.41.1 ± 0.1(3.6 ± 0.6) x 10⁵
APH(3')-IIbNeomycin B17.5 ± 0.92.1 ± 0.1(1.2 ± 0.1) x 10⁵
APH(3')-IIbNeamine (B104775)10.3 ± 0.51.7 ± 0.1(1.7 ± 0.1) x 10⁵
APH(3')-IIbRibostamycin10.0 ± 0.51.9 ± 0.1(1.9 ± 0.1) x 10⁵
APH(3')-IdKanamycin--(1.10 ± 0.18) x 10⁵
APH(3')-IdNeomycin--(1.73 ± 0.20) x 10⁵
APH(3')-IdParomomycin--(2.18 ± 0.21) x 10⁵
APH(3')-IdRibostamycin--(4.96 ± 1.63) x 10⁵
APH(9)-IcSpectinomycin31 ± 51.09 ± 0.09(5.58 ± 0.31) x 10⁴

Rate-Limiting Steps in Catalysis

For APH(3')-IIIa, pre-steady-state kinetic analyses have provided direct evidence that the release of ADP is the rate-limiting step in the phosphorylation of kanamycin A. nih.govfrontiersin.org This means that the enzyme-ADP complex is a major intermediate in the steady state. nih.gov The reaction mechanism involves the sequential binding of ATP followed by the aminoglycoside, phosphorylation, rapid release of the phosphorylated aminoglycoside, and finally, the slow, diffusion-controlled release of ADP. imrpress.comigi-global.com This slow release of ADP makes the enzyme-ADP complex an attractive target for the development of uncompetitive inhibitors. nih.govfrontiersin.org

Structural Biology of Kanamycin 3 Phosphate Modifying Enzymes

Overall Protein Architecture and Domain Organization of APHs

Aminoglycoside phosphotransferases (APHs) that modify the 3'-hydroxyl group of kanamycin (B1662678), such as APH(3')-IIIa, are typically monomeric or dimeric proteins with a molecular weight of approximately 30 kDa. mdpi.comnih.gov While APH(3')-IIb exists as a monomer in solution, APH(3')-Ia and APH(3')-IIIa can form dimers. nih.gov The APH(3')-IIIa enzyme, a well-characterized model, exhibits a bilobal structure comprising a small N-terminal lobe and a larger C-terminal lobe. rcsb.orgnih.gov This two-domain architecture is a conserved feature among the APH family and is essential for its catalytic function.

The protein core consists of a central β-sheet flanked by α-helices. A notable feature is a flexible loop, termed the aminoglycoside-binding loop (residues 147–170 in APH(3')-IIIa), located between two helices (αA and αB). researchgate.net This loop is highly flexible in the absence of the aminoglycoside substrate but folds over the antibiotic upon binding, contributing to substrate recognition and positioning. researchgate.netnih.gov

Structural Feature Description References
Quaternary Structure Monomeric or Dimeric nih.govwikipedia.org
Molecular Weight ~30 kDa mdpi.com
Overall Architecture Bilobal (N-terminal and C-terminal lobes) rcsb.orgnih.gov
N-terminal Lobe Primarily binds ATP nih.govnih.gov
C-terminal Lobe Forms the aminoglycoside binding pocket nih.govnih.gov
Active Site Location Cleft between the N- and C-terminal lobes rcsb.orgnih.gov
Key Structural Motif Aminoglycoside-binding loop (e.g., residues 147-170 in APH(3')-IIIa) researchgate.net

Active Site Characterization and Substrate Binding Clefts

The active site of APH(3') enzymes is a highly specialized environment designed to bind both the aminoglycoside substrate and the nucleotide cofactor in a precise orientation for phosphoryl transfer. The cleft between the N- and C-terminal domains houses this catalytic center. rcsb.orgnih.gov

Kanamycin binds in a highly negatively charged cleft within the C-terminal domain of the enzyme. nih.gov The binding pocket can be conceptually divided into distinct subsites that interact with the different rings of the kanamycin molecule. researchgate.net For 4,6-disubstituted aminoglycosides like kanamycin, the binding pocket accommodates the three rings in specific sub-pockets. nih.gov

The interactions are predominantly electrostatic, involving a network of hydrogen bonds and salt bridges between the amino groups of kanamycin and the acidic residues of the enzyme. wikipedia.org In APH(3')-IIa, a highly acidic loop (residues 151-166) and the C-terminal residues (260-264) play a crucial role in recognizing and binding kanamycin. nih.gov The promiscuity of enzymes like APH(3')-IIIa, which can bind various aminoglycosides, is attributed to the flexibility of the aminoglycoside-binding loop that can adopt different conformations to accommodate structurally diverse substrates. researchgate.netnih.gov This loop folds over the antibiotic, effectively securing it in the active site. researchgate.net

The ATP binding site is located in the N-terminal lobe of the enzyme. nih.govnih.gov The binding of ATP is facilitated by a conserved set of residues and is crucial for the catalytic activity. nih.gov A key feature of the ATP binding site is the Nucleotide Positioning Loop (NPL), a flexible loop that is structurally homologous but not sequentially conserved with the P-loop of eukaryotic protein kinases. rcsb.orgnih.gov The NPL, which includes residues like Ser27 and Met26 in APH(3')-IIIa, closes down over the active site upon ATP binding. wikipedia.orgnih.gov

The binding of the nucleotide is also coordinated by magnesium ions. wikipedia.org In APH(3')-IIIa, two magnesium ions, coordinated by residues such as Asn195 and Asp208, are essential for the proper positioning of the β- and γ-phosphate groups of ATP. wikipedia.orgnih.gov The adenine (B156593) ring of the nucleotide is stacked against a tyrosine residue (Tyr42 in APH(3')-IIIa). plos.org Interestingly, the orientation of the adenine ring in APH(3')-IIIa differs by approximately 40 degrees compared to its orientation in eukaryotic protein kinases, a feature that could be exploited for the design of specific inhibitors. rcsb.org

Binding Site Component Location/Residues Function References
Kanamycin Binding Pocket C-terminal domainBinds the aminoglycoside substrate nih.gov
Key Kanamycin Interacting Loop Acidic loop (e.g., 151-166 in APH(3')-IIa)Recognition and binding of kanamycin nih.gov
ATP Binding Site N-terminal lobeBinds the nucleotide cofactor nih.govnih.gov
Nucleotide Positioning Loop (NPL) Flexible loop in N-terminal lobe (contains Ser27, Met26 in APH(3')-IIIa)Closes over active site upon ATP binding, facilitates phosphoryl transfer wikipedia.orgnih.gov
Magnesium Ion Ligands Asn195, Asp208 (in APH(3')-IIIa)Coordinate Mg2+ ions to position ATP phosphates wikipedia.orgnih.gov
Adenine Stacking Residue Tyr42 (in APH(3')-IIIa)Stabilizes the adenine ring of ATP plos.org

Conformational Changes Upon Substrate and Nucleotide Binding

The most dramatic conformational change occurs in the aminoglycoside-binding loop. In the absence of an aminoglycoside, this loop is disordered and flexible. researchgate.net Upon binding of kanamycin or other aminoglycosides, this loop folds over the substrate, with the tip of the loop moving by as much as 10 Å. researchgate.net This induced-fit mechanism serves to properly position the substrate for the phosphoryl transfer reaction.

The Nucleotide Positioning Loop (NPL) also undergoes a conformational change upon ATP binding, closing down on the active site. wikipedia.orgnih.gov This movement brings key residues into proximity with the nucleotide to facilitate catalysis. Specifically, upon substrate binding, a further conformational change orients the amide backbone of Ser27 to disrupt the alignment of the β- and γ-phosphates of ATP, which weakens the γ-phosphate bond. wikipedia.org These localized conformational changes highlight a dynamic catalytic process.

Enzyme State Conformation of Aminoglycoside-Binding Loop Conformation of Nucleotide Positioning Loop (NPL) References
Apoenzyme (no substrates) Flexible and disorderedOpen rcsb.orgresearchgate.net
ATP-bound Flexible and disorderedClosed over the active site wikipedia.orgnih.gov
Kanamycin and ATP/ADP-bound Folded over the substrateClosed and oriented for catalysis researchgate.netwikipedia.org

Identification of Catalytic Residues (e.g., Asp190, Lys44)

Site-directed mutagenesis and structural studies have identified several key amino acid residues that are critical for the catalytic activity of APH(3') enzymes. These residues are involved in ATP binding, substrate positioning, and the chemical step of phosphoryl transfer.

One of the most critical residues is a conserved aspartate, Asp190 (in the APH(3')-IIa numbering), which is proposed to act as the catalytic base. nih.gov It is positioned to deprotonate the 3'-hydroxyl group of kanamycin, thereby activating it for nucleophilic attack on the γ-phosphate of ATP. nih.gov However, some studies on APH(3')-IIIa suggest its primary role is in the proper positioning of the aminoglycoside hydroxyl group rather than acting as a general base. nih.gov

Lys44 (in APH(3')-IIIa) is another essential residue, located in the ATP-binding site. nih.gov It forms a salt bridge with the α- and β-phosphates of ATP, playing a crucial role in anchoring the nucleotide. nih.gov Its interaction with ATP is critical for catalysis.

Other important residues in APH(3')-IIIa include Glu60 , which forms a salt bridge with Lys44, although it is not considered critical for ATP recognition or catalysis. nih.govAsn195 and Asp208 are vital for coordinating the two magnesium ions that are essential for ATP binding and catalysis. wikipedia.orgnih.gov Asp208, in particular, is absolutely required for enzyme activity. nih.gov

Residue (APH(3')-IIIa numbering unless specified) Proposed Role Supporting Evidence References
Asp190 (APH(3')-IIa) Catalytic base/Substrate positioningProximity to 3'-OH of kanamycin in crystal structure nih.govnih.gov
Lys44 ATP binding (anchors phosphates)Site-directed mutagenesis, interaction with ATP phosphates in crystal structure nih.gov
Glu60 Forms salt bridge with Lys44Site-directed mutagenesis nih.gov
Asn195 Mg2+ ion coordinationSite-directed mutagenesis, structural data wikipedia.orgnih.gov
Asp208 Mg2+ ion coordination, stabilization of transition stateSite-directed mutagenesis shows it is absolutely required for activity wikipedia.orgnih.gov
Ser27 Anchors β-phosphate of ATP, facilitates bond breakageSite-directed mutagenesis, structural data wikipedia.orgnih.gov
Met26 Stabilizes the metaphosphate transition stateMolecular modeling, mutagenesis studies wikipedia.orgnih.gov

Structural Homology to Eukaryotic Protein Kinases

This structural similarity suggests a divergent evolutionary relationship, where both enzyme families likely evolved from a common ancestor. nih.govucl.ac.be The catalytic mechanism of phosphoryl transfer in APHs is also thought to closely resemble that of ePKs. rcsb.org Both enzyme classes utilize a similar set of catalytic residues and a flexible loop (the NPL in APHs and the P-loop in ePKs) to facilitate the transfer of the γ-phosphate of ATP. rcsb.orgnih.gov

However, there are also significant differences. The substrate-binding sites are substantially different, reflecting their distinct substrate specificities (aminoglycosides for APHs and proteins for ePKs). nih.gov As mentioned earlier, the orientation of the adenine ring of ATP in the binding pocket of APH(3')-IIIa is rotated by about 40 degrees compared to ePKs. rcsb.org This difference provides a basis for the development of selective inhibitors that target the bacterial enzymes without affecting their eukaryotic counterparts. rcsb.orgplos.org

Feature APH(3') Enzymes Eukaryotic Protein Kinases (ePKs) References
Overall Fold Bilobal, similar to ePKsBilobal rcsb.orgnih.gov
Sequence Identity Very low (<10%)- nih.govwikipedia.org
Nucleotide Binding Lobe N-terminalN-terminal rcsb.orgnih.gov
Flexible Nucleotide Positioning Loop Nucleotide Positioning Loop (NPL)Glycine-rich P-loop rcsb.orgnih.gov
Catalytic Mechanism Similar phosphoryl transferSimilar phosphoryl transfer rcsb.org
Substrate Specificity AminoglycosidesProteins (Ser/Thr/Tyr residues) nih.gov
ATP Adenine Ring Orientation Rotated ~40° relative to ePKsStandard orientation rcsb.org

Engineering of APH Enzymes for Modified Activity or Specificity

The ability to engineer aminoglycoside phosphotransferases (APH) has opened avenues for understanding their structure-function relationships and for creating enzymes with novel properties. Through techniques like site-directed mutagenesis, researchers have successfully altered the substrate specificity and catalytic activity of these enzymes, providing valuable insights into the molecular basis of antibiotic resistance.

Early efforts in engineering APH enzymes focused on identifying key amino acid residues involved in substrate binding and catalysis. By systematically replacing specific amino acids, scientists have been able to modulate the enzyme's affinity for different aminoglycosides and for the phosphoryl donor, typically ATP.

One of the key targets for modification has been the conserved amino acid residues within the active site. For instance, in aminoglycoside 3'-phosphotransferase II (APH(3')-II), several conserved residues in the C-terminal region have been identified as crucial for its function. Site-directed mutagenesis of residues such as His-188, Asp-190, Asp-208, Gly-210, Arg-211, Asp-216, and Asp-220 has been shown to significantly reduce or abolish resistance to a range of aminoglycosides, including kanamycin and neomycin. nih.gov These mutations often lead to a substantial decrease in enzymatic activity. nih.gov

Similarly, in the highly homologous APH(3')-IIIa, mutagenesis of conserved residues has shed light on their specific roles. nih.gov Lys44 and Glu60 are involved in ATP binding, while Asn195 and Asp208 are crucial for coordinating the magnesium ions essential for catalysis. nih.gov Mutation of Asp190 suggested its role in correctly positioning the aminoglycoside for phosphoryl transfer rather than acting as a general base. nih.gov The residue Ser27, located in the nucleotide positioning loop, has also been shown to be important for anchoring the β-phosphate of ATP, thereby facilitating phosphoryl transfer. nih.gov

A significant breakthrough in altering substrate specificity was achieved by targeting the 'gatekeeper' residues. These residues control access to the nucleotide-binding pocket. In APH(2'')-Ia, the residue Tyr100 acts as a gatekeeper, and its mutation to a less bulky amino acid like phenylalanine allows the enzyme to utilize ATP more efficiently, in addition to its preferred GTP. researchgate.netnih.gov A similar role has been attributed to Tyr92 in APH(2'')-IIIa, where its mutation to alanine (B10760859) resulted in an eight-fold decrease in the Km for ATP, effectively broadening its nucleotide specificity. nih.gov

Directed evolution and random mutagenesis have also been employed to generate APH enzymes with enhanced activity against specific aminoglycosides. For example, mutant versions of APH(2'')-IIa with two amino acid substitutions (R92H/D268N and N196D/D268N) demonstrated a significant increase in catalytic efficiency against amikacin (B45834) and isepamicin, which are typically poor substrates for the wild-type enzyme. nih.gov This enhanced activity was a result of both decreased Km values and, in the case of amikacin, increased turnover numbers (kcat). nih.gov

These engineering efforts not only enhance our fundamental understanding of APH enzyme mechanisms but also hold potential for the development of novel selectable markers for genetic engineering and for the design of inhibitors that could counteract antibiotic resistance.

Detailed Research Findings

EnzymeMutationSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Fold Change in Catalytic Efficiency (vs. Wild-Type)Reference
APH(3')-IIb (Wild-Type) -Kanamycin A3.11.13.6 x 105- nih.gov
Neomycin B17.51.05.7 x 104- nih.gov
Amikacin4401.84.0 x 103- nih.gov
APH(2'')-IIa (Wild-Type) -Amikacin62.9-1.3 x 105- nih.gov
Isepamicin13.5-4.4 x 105- nih.gov
APH(2'')-IIa (Mutant) N196D/D268NAmikacin---~7-8 fold increase nih.gov
Isepamicin---~5 fold increase nih.gov
R92H/D268NAmikacin---~7-8 fold increase nih.gov
Isepamicin---~5 fold increase nih.gov
APH(2'')-IIIa (Wild-Type) -ATP1600--- nih.gov
APH(2'')-IIIa (Mutant) Y92AATP200--8-fold decrease in Km nih.gov
APH(3')-Ie (Wild-Type) -Ribostamycin4.22-3.23 x 105- frontiersin.org
Kanamycin19.7-1.25 x 105- frontiersin.org

Molecular Genetics of Kanamycin 3 Phosphate Determinants

Identification and Characterization of aph Genes

Aminoglycoside 3'-phosphotransferases (APH(3')) are a major family of enzymes responsible for kanamycin (B1662678) resistance. They specifically phosphorylate the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. wikipedia.orgpsu.edu The genes encoding these enzymes are diverse and have been identified in a wide range of bacteria.

Several subclasses of APH(3') enzymes have been characterized based on their substrate profiles and sequence similarity. These include, but are not limited to, APH(3')-I, APH(3')-II, and APH(3')-III. psu.edu

APH(3')-Ia : This enzyme, originally identified in the transposon Tn903 from Escherichia coli, confers resistance to kanamycin, neomycin, and paromomycin. frontiersin.orgmcmaster.ca It is widely distributed among various bacterial genera. frontiersin.org

APH(3')-IIa : Encoded by a gene on the transposon Tn5, APH(3')-IIa also inactivates kanamycin, neomycin, and other related aminoglycosides. psu.edunih.gov The gene product has been extensively studied and is used as a selectable marker in molecular biology. psu.edu

APH(3')-IIb : This chromosomally encoded phosphotransferase was identified in Pseudomonas aeruginosa. It shares 51.7% amino acid identity with APH(3')-IIa from Tn5 and contributes to resistance against kanamycin A and B, neomycin B and C, and butirosin. nih.govasm.org

APH(3')-IIIa : Found primarily in Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, this enzyme confers resistance to a broad range of aminoglycosides, including kanamycin and amikacin (B45834). psu.eduresearchgate.net

APH(3')-Id : A novel chromosomally encoded APH(3') was identified in Kluyvera intermedia. Designated APH(3')-Id, it shares the highest amino acid identity (77.49%) with APH(3')-Ia. Expression of this gene leads to significantly increased resistance to kanamycin, ribostamycin, and paromomycin. frontiersin.orgresearchgate.netnih.gov

APH(3')-IId : Another novel chromosomal APH, APH(3')-IId, was discovered in a clinical isolate of Brucella intermedia. It consists of 266 amino acids and shows phosphotransferase activity against kanamycin, neomycin, paromomycin, and ribostamycin. oup.comnih.gov

APH(3')-Ie : Discovered in a rabbit-derived Citrobacter gillenii isolate, this chromosomally encoded enzyme confers resistance to ribostamycin, kanamycin, sisomicin, and paromomycin. It shares 74.90% amino acid identity with APH(3')-Ia. nih.govfrontiersin.org

APH(3')-VI : Initially reported in Acinetobacter baumannii, the gene for this enzyme, aphA6, is often carried on self-transferable plasmids and confers resistance to amikacin in addition to kanamycin. asm.orgnih.gov

Biochemical characterization of these enzymes reveals differences in their catalytic efficiencies (kcat/Km) for various aminoglycoside substrates, reflecting their diverse roles in conferring specific resistance phenotypes. researchgate.netnih.govoup.com For instance, APH(3')-Id shows the highest catalytic efficiency for ribostamycin, followed by paromomycin, neomycin, and kanamycin. researchgate.netnih.gov

Characteristics of Selected APH(3') Enzymes
EnzymeOriginal Source OrganismEncoding ElementCommon SubstratesReference
APH(3')-IaEscherichia coliTransposon Tn903Kanamycin, Neomycin, Paromomycin frontiersin.orgmcmaster.ca
APH(3')-IIaEscherichia coliTransposon Tn5Kanamycin, Neomycin, Gentamicin (B1671437) B nih.govfrontiersin.org
APH(3')-IIbPseudomonas aeruginosaChromosomeKanamycin A/B, Neomycin B/C, Butirosin nih.govasm.org
APH(3')-IIIaEnterococcus faecalisPlasmid pJH1Kanamycin, Amikacin, Neomycin psu.eduresearchgate.net
APH(3')-IdKluyvera intermediaChromosomeKanamycin, Ribostamycin, Paromomycin, Neomycin frontiersin.orgresearchgate.net
APH(3')-IIdBrucella intermediaChromosomeKanamycin, Neomycin, Paromomycin, Ribostamycin oup.comnih.gov
APH(3')-IeCitrobacter gilleniiChromosomeRibostamycin, Kanamycin, Paromomycin, Sisomicin nih.govfrontiersin.org
APH(3')-VIAcinetobacter baumanniiPlasmidKanamycin, Amikacin asm.orgnih.gov

Location of aph Genes: Chromosomal vs. Mobile Genetic Elements (Plasmids, Transposons, Integrons)

The genetic determinants for kanamycin resistance, the aph genes, are found on both the bacterial chromosome and on mobile genetic elements (MGEs). frontiersin.orgnih.gov The location of these genes plays a crucial role in their stability and dissemination.

Chromosomal Location : Some aph genes are intrinsic to the chromosome of certain bacterial species. For example, aph(3')-IIb is located on the chromosome of Pseudomonas aeruginosa, and the novel aph(3')-Id and aph(3')-IId genes were identified on the chromosomes of Kluyvera intermedia and Brucella intermedia, respectively. frontiersin.orgnih.govnih.govoup.com Chromosomally encoded resistance genes are typically transmitted vertically to daughter cells during cell division.

Mobile Genetic Elements (MGEs) : Many aph genes are located on MGEs such as plasmids, transposons, and integrons, which facilitates their horizontal transfer between different bacteria, including across species and genera. researchgate.netnih.govresearchgate.net This is a primary driver of the rapid spread of antibiotic resistance. nih.gov The aph(3')-Ia gene, for instance, is widely distributed due to its association with MGEs. frontiersin.org Similarly, the aph(3')-IIIa gene has been found on multi-resistance plasmids. psu.edu Integrons, which are genetic elements capable of capturing and expressing gene cassettes, often carry aph genes along with other resistance determinants. nih.govmdpi.com

Transposons, or "jumping genes," are key vehicles for the dissemination of aph genes. mdpi.com Two of the most well-characterized transposons carrying kanamycin resistance genes are Tn5 and Tn903. nih.govresearchgate.net

Transposon Tn5 : This composite transposon was one of the first antibiotic resistance transposons to be discovered. nih.govresearchgate.net It carries the aph(3')-IIa gene (also known as nptII or kan), which confers resistance to kanamycin and neomycin. nih.govembopress.org Tn5 is flanked by insertion sequences (IS50) that encode a transposase, the enzyme required for its movement. researchgate.net The analysis of Tn5 has provided significant insights into the mechanisms of transposition and it has become a valuable tool in molecular genetics. nih.gov

Transposon Tn903 : Tn903 is another composite transposon that carries the aph(3')-Ia gene. nih.govpnas.orgecoliwiki.org It consists of a central region containing the resistance gene flanked by two inverted repeats of an insertion sequence, IS903. nih.govpnas.org The IS903 element itself encodes a transposase necessary for the transposition of the entire Tn903 element. nih.gov The nucleotide sequence of Tn903 has been fully determined, providing a detailed map of its genetic organization. nih.gov

Gene Organization and Genetic Context

The organization of aph genes within their genetic context often reveals clues about their regulation and mobility. Frequently, aph genes are found as part of larger resistance cassettes or operons.

For example, the chromosomally located aph(3')-IIb gene in Pseudomonas aeruginosa is situated downstream of a gene encoding an AraC-type transcriptional regulator, HpaA. nih.gov The close proximity (51 bp apart) and lack of a promoter immediately upstream of aph(3')-IIb suggest that these two genes form an operon. nih.gov

In many cases, aph genes are found within integrons, where they exist as gene cassettes. These cassettes are typically located downstream of an integrase gene (intI) and a promoter that drives the expression of the captured genes. nih.govmdpi.com The ant(6)-sat4-aph(3')-III gene cluster, which confers resistance to multiple aminoglycosides and streptothricin, is an example of such an arrangement. conicet.gov.ar

The genetic environment surrounding novel chromosomally encoded genes like aph(3')-Id in Kluyvera intermedia has been analyzed, and often no mobile genetic elements are found in the immediate vicinity, suggesting a more stable, ancestral origin. frontiersin.orgresearchgate.net In contrast, the context of plasmid-borne aph genes often includes multiple other resistance genes and elements related to horizontal gene transfer. asm.org

Transcriptional Regulation of aph Genes

The expression of aph genes can be regulated at the transcriptional level, although many are expressed constitutively from strong promoters, especially those located on transposons and plasmids designed for broad-host-range expression.

A notable example of regulation is the aph(3')-IIb gene in Pseudomonas aeruginosa. Its expression is positively controlled by the HpaA protein, an AraC-type transcriptional regulator. nih.govnih.gov The hpaA gene is located just upstream of aph(3')-IIb, and they form an operon. nih.gov HpaA activates the expression of this operon in the presence of 4-hydroxyphenylacetic acid (4-HPA), a compound that P. aeruginosa can use as a carbon source. This co-regulation suggests a potential link between metabolic pathways and antibiotic resistance. nih.gov

In contrast, some chromosomally encoded aph genes appear to be transcribed constitutively under laboratory conditions. For example, the transcript levels of the novel aph(3')-IId gene in Brucella intermedia were not significantly affected by the presence of aminoglycoside antibiotics. oup.comnih.gov For many aph genes located on MGEs like Tn5 or within cloning vectors, expression is often driven by strong, constitutive promoters (e.g., the lac promoter in pUC vectors) to ensure high levels of resistance for selection purposes. researchgate.nettakarabio.com

Horizontal Gene Transfer Mechanisms of aph Genes

The widespread dissemination of aph genes is primarily due to horizontal gene transfer (HGT), a process where genetic material is moved between organisms other than by vertical transmission. researchgate.netnih.gov The main mechanisms of HGT for aph genes are:

Conjugation : This process involves the transfer of plasmids from a donor to a recipient bacterium through direct cell-to-cell contact. Many plasmids carrying aph genes are conjugative or can be mobilized by other conjugative plasmids, making this a highly efficient method for spreading resistance. mdpi.com The aphA6 gene, for example, is often carried on self-transferable plasmids. asm.org

Transposition : As discussed previously, transposons like Tn5 and Tn903 can move the aph genes they carry from a plasmid to the chromosome, or between different plasmids. nih.govnih.gov This "cut and paste" or "copy and paste" mechanism significantly contributes to the mobilization and stable integration of resistance determinants. mdpi.com

Transformation : This mechanism involves the uptake of naked DNA from the environment by naturally competent bacteria. scielo.org.co While perhaps less common for large plasmids, the uptake of smaller DNA fragments or plasmids containing aph genes can lead to the acquisition of resistance. Studies have shown that sub-lethal concentrations of certain aminoglycosides can even promote transformation in some bacteria. scielo.org.co

The presence of aph genes on MGEs that also carry resistance determinants for other classes of antibiotics (e.g., beta-lactams) promotes the co-selection and spread of multidrug resistance. researchgate.netnih.gov

Phylogenetic Analysis and Evolutionary Relationships of aph Genes

Phylogenetic analyses of APH enzymes have revealed their evolutionary history and relationships. The various APH(3') enzymes have diverged from a common ancestor, evolving into distinct subclasses with different substrate specificities. nih.gov

Divergence and Subclass Formation : Pairwise comparisons of the amino acid sequences of different APH(3') types (e.g., I, II, III, VI) confirm their common ancestry. nih.gov Phylogenetic trees constructed from these sequences show distinct clusters for different subclasses. For example, the novel APH(3')-Id clusters most closely with other APH(3')-I enzymes, while APH(3')-IId shows the highest identity to APH(3')-IIb. frontiersin.orgnih.gov These analyses help in classifying newly discovered enzymes and predicting their potential function. frontiersin.org

Conserved Motifs : Sequence alignments have identified highly conserved motifs within the APH enzyme family. These motifs are crucial for their function, such as ATP binding and phosphoryl transfer. nih.gov The presence of these conserved regions across different APH subclasses provides further evidence of a shared evolutionary origin.

Mosaic Gene Formation : Intragenic recombination, where segments of DNA from different origins are combined, can lead to the formation of "mosaic genes." This process can potentially alter the substrate spectrum of the resulting enzyme. While mosaicism is a known evolutionary mechanism for some resistance genes, studies on aph(3')-IIa suggest that it is not a typical mosaic gene, as the number of detectable recombination events and the sequence divergence among homologs are relatively low. frontiersin.org

Origin and Dissemination : Phylogenetic studies can also trace the likely origin and spread of specific aph genes. For instance, analysis of the aphA6 gene, which encodes APH(3')-VI, suggests it originated in Acinetobacter species and subsequently spread to other Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacteriaceae through horizontal gene transfer, often facilitated by insertion sequences. asm.org Similarly, the wide distribution of aph(3')-Ia in diverse genera like Acinetobacter, Klebsiella, and Salmonella highlights its successful dissemination via MGEs. frontiersin.orgmdpi.com

Biochemical Pathways and Cellular Impact of Kanamycin 3 Phosphate

Kanamycin (B1662678) 3'-Phosphate as an Inactivated Metabolite

Kanamycin 3'-phosphate is the resulting product when the antibiotic kanamycin is chemically modified and inactivated by resistant bacteria. creative-diagnostics.comresearchgate.net This inactivation is a primary mechanism of bacterial resistance to kanamycin and other aminoglycoside antibiotics. ebi.ac.ukmdpi.com The process is catalyzed by a family of enzymes known as aminoglycoside phosphotransferases (APHs), with APH(3') being the specific type responsible for this modification. nih.govwikipedia.orgnih.gov In this enzymatic reaction, the C-3' hydroxyl group of the 6-amino-6-deoxy-D-glucose moiety within the kanamycin A molecule is phosphorylated. nih.govnih.govasm.org

The reaction involves the transfer of a phosphate (B84403) group, typically from adenosine (B11128) triphosphate (ATP), to the antibiotic. ebi.ac.uknih.gov This conversion renders the kanamycin molecule ineffective. creative-diagnostics.com Cell-free extracts from various resistant bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, Nocardia species, and Escherichia coli carrying resistance factors (R factors), have demonstrated the ability to produce this compound. nih.govnih.govnih.govasm.org The resulting modified antibiotic, or metabolite, is no longer able to effectively bind to its cellular target, thereby neutralizing its bactericidal effects. creative-diagnostics.comresearchgate.net

Table 1: Key Enzymes in Kanamycin Phosphorylation and Resistance

Enzyme/Enzyme ClassGene (Example)FunctionOrganism ExamplesOutcome for Kanamycin
Aminoglycoside 3'-phosphotransferase (APH(3'))aph(3')-IIIaCatalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of kanamycin. ebi.ac.ukwikipedia.orgresearchgate.netEnterococcus faecalis, Staphylococcus aureus ebi.ac.ukwikipedia.orgInactivation, resistance. creative-diagnostics.comnih.gov
Aminoglycoside KinaseaphGeneral term for enzymes that phosphorylate aminoglycosides. ebi.ac.ukGram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.netDetoxification, resistance. researchgate.net
Neomycin-Kanamycin PhosphotransferaseN/AA specific APH that inactivates both neomycin and kanamycin via phosphorylation. wikipedia.orgE. coli with resistance plasmids. interchim.frInactivation, resistance. interchim.fr

Disruption of Kanamycin's Ribosomal Binding Affinity by Phosphorylation

The primary mechanism of action for kanamycin is the inhibition of protein synthesis, which it achieves by binding to the 30S subunit of the bacterial ribosome. creative-diagnostics.comresearchgate.net Specifically, it targets the A-site on the 16S ribosomal RNA (rRNA). nih.gov This binding event disrupts the translation process, leading to the production of non-functional proteins and ultimately cell death. researchgate.net

The enzymatic addition of a phosphate group to the 3'-hydroxyl position of kanamycin fundamentally alters its structure and chemical properties, creating this compound. wikipedia.org This modification is the direct cause of the antibiotic's inactivation. creative-diagnostics.com The bulky and negatively charged phosphate group introduces significant steric hindrance and unfavorable electrostatic interactions. wikipedia.org These changes prevent the modified antibiotic from effectively docking with its target on the 16S rRNA. creative-diagnostics.comresearchgate.netwikipedia.org By diminishing the binding affinity of the drug for the ribosome, phosphorylation ensures that protein synthesis can continue unimpeded, allowing the bacterium to survive in the presence of the antibiotic. creative-diagnostics.comnih.gov

Relationship to Kanamycin Biosynthesis (if phosphorylation occurs as an intermediate)

The role of phosphorylation in the biosynthesis of aminoglycosides is complex and appears to vary between different antibiotics within the class. For some aminoglycosides, such as gentamicin (B1671437), phosphorylation is a confirmed and essential intermediate step. nih.govacs.org In the gentamicin biosynthetic pathway, an aminoglycoside 3'-phosphotransferase, GenP, catalyzes the phosphorylation of the 3'-hydroxyl group of gentamicin intermediates. nih.gov This phosphorylation is a prerequisite for the subsequent C-3′,4′-dideoxygenation step, a crucial modification for the final antibiotic structure. acs.org

While direct evidence for phosphorylation as a standard intermediate in the primary biosynthetic pathway of kanamycin is less definitive, the enzymes responsible for resistance, such as APHs, are thought to have evolutionary links to biosynthetic enzymes. wikipedia.org It is speculated that resistance enzymes may have originated from enzymes involved in the metabolic pathways of the antibiotic-producing organisms themselves, possibly to prevent self-intoxication. wikipedia.org In Streptomyces kanamyceticus, the producer of kanamycin, studies have suggested that N-acetylation, rather than phosphorylation, may be a key step in the biosynthetic pathway, with KM-acetate potentially acting as a precursor to kanamycin. tandfonline.com However, some research on Streptomyces rimosus has shown that the activity of an aminoglycoside phosphotransferase (APHVIII), which confers kanamycin resistance, is itself regulated by phosphorylation, indicating a complex regulatory role for this modification. researchgate.net

Cellular Response to Aminoglycoside Stress and Resistance Induction

Exposure to aminoglycosides like kanamycin triggers a variety of stress responses in bacteria, which can contribute to the induction of resistance. creative-diagnostics.com These responses are multifaceted and involve complex regulatory networks.

Cell Envelope Stress: Aminoglycosides can cause damage to the bacterial cell membrane. nih.gov This triggers the CpxRA two-component system, a key pathway for sensing and responding to cell envelope stress. asm.org Activation of the Cpx system can lead to transcriptional reprogramming that increases the minimum inhibitory concentrations (MICs) of aminoglycosides, thereby conferring resistance. nih.govasm.org

Oxidative Stress: The bactericidal action of aminoglycosides is linked to the generation of oxidative stress. In response, bacteria can activate specific defense mechanisms. For example, the small regulatory RNA (sRNA) OxyS is expressed during oxidative stress and can induce resistance to aminoglycosides. pnas.org OxyS controls the biogenesis of iron-sulfur (Fe-S) clusters, and its activation leads to a transient resistance phenotype. pnas.org

Protein Misfolding and Heat Shock Response: By causing mistranslation at the ribosome, aminoglycosides lead to the accumulation of misfolded proteins within the cell. nih.gov This accumulation is a major stress signal that induces the heat shock response, characterized by the upregulation of chaperones and proteases that attempt to manage the damaged proteins. nih.gov

Modulation of rRNA Processing: In E. coli, resistance to low levels of kanamycin can be induced by modulating the processing of 16S rRNA. This involves decreased expression of RNase G and increased activity of RNase III, leading to alterations in the ribosome that reduce susceptibility to the antibiotic. oup.com

Table 2: Cellular Responses to Aminoglycoside Stress

Stress Response PathwayTriggerKey ComponentsCellular Outcome
Cell Envelope Stress ResponseDamage to the cell envelope. asm.orgCpxRA two-component system. nih.govasm.orgIncreased aminoglycoside MICs; enhanced survival. asm.org
Oxidative Stress ResponseGeneration of reactive oxygen species. pnas.orgSmall RNA (sRNA) OxyS, IscR regulator. pnas.orgTransient resistance to aminoglycosides. pnas.org
Heat Shock ResponseAccumulation of misfolded proteins from translation errors. nih.govHeat shock proteins (chaperones, proteases). nih.govProtection from damaging effects of misfolded proteins. nih.gov
Induction of SenescenceBactericidal concentrations of aminoglycosides. biorxiv.orgPhage shock protein (Psp) response. biorxiv.orgMetabolically active, non-dividing state ("zombie" cells) with increased antibiotic tolerance. biorxiv.org
rRNA Processing ModulationExposure to low levels of aminoglycosides. oup.comRNase G, RNase III. oup.comAltered 16S rRNA maturation, leading to transient resistance. oup.com

Advanced Methodologies in Kanamycin 3 Phosphate Research

The study of Kanamycin (B1662678) 3'-phosphate and the enzymes responsible for its formation, aminoglycoside phosphotransferases (APHs), relies on a sophisticated array of advanced biochemical and biophysical techniques. These methodologies are crucial for understanding the enzyme's catalytic mechanism, substrate specificity, and the structural basis of antibiotic resistance.

Future Directions in Kanamycin 3 Phosphate Research

Rational Design of APH Inhibitors

A promising strategy to combat resistance is the development of molecules that inhibit APH enzymes, thereby restoring the efficacy of existing aminoglycosides. Rational drug design, guided by the structural and mechanistic understanding of APHs, is at the forefront of this effort.

One of the primary approaches involves structure-based drug design , which leverages the three-dimensional structures of APH enzymes to design complementary inhibitors. These inhibitors can be broadly categorized as competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate, kanamycin (B1662678). For instance, modifications of the kanamycin scaffold itself have been explored to create molecules that bind to the APH active site but cannot be phosphorylated, thus acting as competitive inhibitors.

Bisubstrate inhibitors represent another innovative approach. These molecules are designed to mimic the transition state of the enzymatic reaction by linking an aminoglycoside analog to an ATP analog. Such compounds can bind to both the aminoglycoside and ATP binding sites of the APH enzyme, exhibiting high affinity and specificity. Research has shown that tethered bisubstrate derivatives, where neamine (B104775) (a core component of many aminoglycosides) is covalently linked to adenosine (B11128), can effectively inhibit APH(3') enzymes. The length of the tether connecting the two moieties is a critical determinant of inhibitory activity, with optimal lengths leading to potent inhibition. nih.govacs.org

Peptide-based inhibitors are also being investigated. These are short amino acid sequences designed to interfere with the function of APH enzymes. Some antimicrobial peptides have been shown to inhibit not only the growth of bacteria but also the activity of resistance enzymes like aminoglycoside phosphotransferases. researchgate.net

The table below summarizes some of the rationally designed inhibitors of APH enzymes.

Inhibitor TypeExample CompoundTarget Enzyme(s)Key Features
Bisubstrate Analog Adenosine-neamine conjugate (6-carbon tether)APH(3')-Ia, APH(3')-IIaCovalently linked adenosine and neamine mimics the transition state. nih.govacs.org
Modified Aminoglycoside 3'-epi-kanamycin AAPH(3')Ia, APH(3')IIIaEpimerization at the 3'-position prevents phosphorylation. rwth-aachen.de
Small Molecule Inhibitor Pyrazolopyrimidine compoundsAPH(3') enzymesIdentified as effective inhibitors against APH(3') enzymes found in Gram-negative bacteria. researchgate.net

Understanding and Circumventing Resistance Mechanisms Driven by Kanamycin 3'-Phosphate Formation

Beyond inhibiting the resistance enzymes, a deeper understanding of the resistance mechanism at a molecular level is crucial for developing strategies to circumvent it. The formation of this compound is the direct cause of resistance, as the negatively charged phosphate (B84403) group creates steric and electrostatic clashes that prevent the modified antibiotic from binding to the negatively charged phosphate backbone of the 16S rRNA in the bacterial ribosome.

One of the most direct strategies to circumvent this resistance is the modification of the kanamycin molecule at the 3'-position . If the 3'-hydroxyl group is removed or altered in a way that it can no longer be phosphorylated by APH enzymes, the primary mechanism of resistance is nullified. The semisynthetic aminoglycoside dibekacin (3',4'-dideoxykanamycin B) was developed based on this principle and shows activity against some kanamycin-resistant strains. frontiersin.org More recent research has demonstrated that the epimerization of the 3'-hydroxyl group of kanamycin A —changing its stereochemical configuration—can significantly reduce its susceptibility to phosphorylation by APH(3')Ia and APH(3')IIIa, thereby restoring its antibacterial activity against resistant strains. rwth-aachen.de

Another approach is the development of "neoglycosides," which are novel aminoglycoside structures designed to evade the action of modifying enzymes while retaining their ribosomal binding affinity. nih.gov This involves creating derivatives with bulky substituents or altered ring structures that are not recognized by the active site of APH enzymes.

Furthermore, strategies are being explored to interfere with the expression of APH genes. This could involve the use of antisense oligonucleotides or CRISPR-based systems to silence the resistance genes, although these approaches are still in early stages of development.

Evolutionary Trajectories of APHs and Emergence of New Resistance Genes

The fight against antibiotic resistance is a continuous evolutionary battle. Aminoglycoside phosphotransferases are not static entities; they are constantly evolving under the selective pressure of antibiotic use. Understanding their evolutionary history and predicting their future trajectories is essential for the long-term management of aminoglycoside resistance.

Phylogenetic studies have revealed that the various APH(3') enzymes have likely diverged from a common ancestor. nih.gov There is also strong evidence for the horizontal gene transfer of aph genes between different bacterial species, including from antibiotic-producing organisms to clinical pathogens. nih.gov This mobility, often facilitated by plasmids and transposons, contributes significantly to the rapid spread of resistance.

The emergence of novel APH genes is a constant threat. For example, new variants of APH(3') enzymes with altered substrate specificities are continually being identified in clinical isolates. frontiersin.orgnih.gov Directed evolution studies in the laboratory have shown that APH enzymes can rapidly evolve to gain activity against aminoglycosides that they previously did not modify effectively. nih.gov For instance, variants of APH(3')-IIIa have been generated that show significantly increased activity against amikacin (B45834), an aminoglycoside that is typically a poor substrate for the wild-type enzyme. nih.govresearchgate.net

Monitoring the global spread of existing and newly emerging APH genes is crucial for public health surveillance. nih.govmdpi.com Understanding the molecular basis of their evolution can also inform the design of "evolution-proof" inhibitors or antibiotics—molecules that target conserved regions of the enzyme that are less likely to mutate without compromising the enzyme's essential function.

By combining the rational design of inhibitors, strategies to circumvent the existing resistance mechanisms, and a deep understanding of the evolutionary dynamics of resistance genes, the scientific community aims to prolong the clinical utility of important antibiotics like kanamycin.

Q & A

[Basic] What experimental methodologies are used to study the role of Kanamycin 3'-phosphate in antibiotic resistance?

Answer:
The phosphorylation of kanamycin by aminoglycoside phosphotransferase (APH(3')-IIIa) is a key resistance mechanism. Researchers typically use:

  • Genetic transformation assays : Plasmid vectors (e.g., pKAN-R) containing the kanamycin resistance gene (APH(3')-IIIa) are introduced into bacterial models (e.g., E. coli). Resistance is validated via growth selection on kanamycin-supplemented media .
  • Enzymatic activity assays : In vitro phosphorylation assays measure ATP consumption or phosphate transfer using spectrophotometric or radiometric methods. Buffer conditions (e.g., 50 mM potassium phosphate, pH 7.5) and incubation times (e.g., 3–6 hours) are optimized based on enzyme kinetics .

[Advanced] How can combined computational and experimental approaches resolve contradictions in APH(3')-IIIa catalytic mechanism studies?

Answer:
Discrepancies between computational predictions and experimental data (e.g., activation energy values) are addressed by:

  • Hybrid QM/MM and MD simulations : These models identify key residues (e.g., Asp190) and water-mediated proton transfer steps in the phosphorylation mechanism .
  • Mutagenesis validation : Site-directed mutations (e.g., D190A) are tested experimentally to confirm computational predictions. Kinetic assays (ΔG‡ = 75 ± 4 kJ mol⁻¹) cross-validate computational ΔG‡ values (77 kJ mol⁻¹) .

[Basic] What analytical techniques detect this compound formation in enzymatic assays?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Separates phosphorylated kanamycin from unmodified antibiotic. Retention time shifts confirm phosphorylation .
  • Mass Spectrometry (MS) : Detects mass differences (+80 Da for phosphate group addition) with high specificity .
  • Fluorometric assays : Commercial kits (e.g., phosphatidylcholine assay protocols) are adapted to quantify phosphate transfer using fluorescent probes .

[Advanced] How do researchers optimize in vitro phosphorylation assays for APH(3')-IIIa kinetic studies?

Answer:
Key parameters include:

  • ATP concentration : Maintain a 1:1–1:5 molar ratio of kanamycin to ATP to avoid substrate depletion.
  • Buffer selection : Use 50 mM potassium phosphate (pH 7.5) for optimal enzyme stability and activity .
  • Controls : Include negative controls (e.g., heat-inactivated enzyme) and reference standards (e.g., pre-phosphorylated kanamycin) .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to prevent inhalation .
  • Waste disposal : Decontaminate via autoclaving or chemical degradation before disposal as hazardous waste .

[Advanced] How does the structural flexibility of APH(3')-IIIa influence substrate specificity for this compound synthesis?

Answer:

  • Substrate docking studies : Molecular dynamics simulations reveal conformational changes in the enzyme’s active site, enabling phosphorylation of both 3'- and 5'-hydroxyl groups in aminoglycosides .
  • Enzyme kinetics : Compare catalytic efficiency (kcat/Km) for kanamycin analogs (4,6- vs. 4,5-disubstituted) to map substrate-enzyme interactions .

[Basic] How is this compound used as a selection marker in genetic engineering?

Answer:

  • Plasmid selection : Bacterial cultures are grown in media containing kanamycin (50–100 µg/mL). Only cells with the APH(3')-IIIa gene survive, enabling plasmid maintenance .
  • Dose optimization : Minimum inhibitory concentration (MIC) assays determine effective kanamycin concentrations while avoiding off-target toxicity .

[Advanced] What strategies mitigate experimental variability in quantifying this compound in complex biological matrices?

Answer:

  • Sample preparation : Pre-treat samples with protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interferents .
  • Internal standards : Use deuterated kanamycin or isotopically labeled phosphate analogs for MS-based quantification .
  • Cross-validation : Compare results from multiple techniques (e.g., HPLC, fluorometry) to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.